Fibroblast growth factor receptor 4 inhibitor 1 (Fgfr4-IN-1) is a potent and selective inhibitor of fibroblast growth factor receptor 4 (FGFR4). [] It is widely used as a research tool to investigate the biological roles of FGFR4 in various cellular processes, particularly in the context of cancer research. [] Fgfr4-IN-1 belongs to the class of small molecule kinase inhibitors.
Fgfr4-IN-1 was developed through a series of synthetic modifications aimed at enhancing its inhibitory effects on FGFR4. It belongs to the class of small molecule inhibitors that act by covalently binding to the target receptor, thus preventing its activation. The compound has shown significant selectivity over other FGFR family members (FGFR1-3), making it a valuable tool for both research and potential therapeutic applications.
The synthesis of Fgfr4-IN-1 involves several key steps:
Fgfr4-IN-1 features a complex molecular structure characterized by its ability to form covalent bonds with cysteine residues within the FGFR4 kinase domain. The crystal structure reveals that it binds in the DFG-in conformation of FGFR4, forming a covalent bond with Cys552 in the hinge region of the protein. This interaction is crucial for its inhibitory action, as it stabilizes the inactive conformation of the receptor .
The estimated molecular weight of Fgfr4-IN-1 is approximately 95–110 kDa, depending on glycosylation levels . Its structural integrity is essential for maintaining high-affinity binding to FGFR4.
Fgfr4-IN-1 primarily functions through covalent modification of FGFR4, leading to inhibition of its kinase activity. The key reactions involved include:
These reactions significantly impair FGFR4 signaling pathways, which are critical for tumor growth and progression .
Fgfr4-IN-1 inhibits FGFR4 signaling by binding covalently to its active site, preventing substrate phosphorylation and subsequent activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and phosphoinositide 3-kinase (PI3K)/AKT pathway. This blockade results in reduced cellular proliferation and survival signals in tumor cells expressing high levels of FGFR4 .
The efficacy of Fgfr4-IN-1 has been demonstrated in preclinical models where it showed potent antitumor activity against cancers associated with aberrant FGFR signaling .
Fgfr4-IN-1 exhibits several notable physical and chemical properties:
Pharmacokinetic studies indicate that Fgfr4-IN-1 has favorable absorption characteristics with moderate bioavailability across different animal models .
Fgfr4-IN-1 serves multiple roles in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3